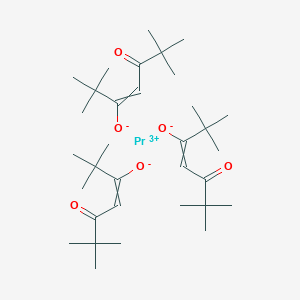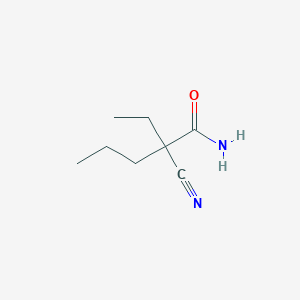
2-Cyano-2-ethylvaleramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-ethylvaleramide, also known as CEV, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. CEV has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 2-Cyano-2-ethylvaleramide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in various biological processes. 2-Cyano-2-ethylvaleramide has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and interfering with their metabolic processes. 2-Cyano-2-ethylvaleramide has also been found to inhibit the replication of viruses by interfering with their entry into host cells and their ability to replicate.
Biochemical And Physiological Effects
2-Cyano-2-ethylvaleramide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cell death. 2-Cyano-2-ethylvaleramide has also been found to inhibit the activity of key enzymes involved in inflammation and pain, leading to a reduction in inflammation and pain.
Advantages And Limitations For Lab Experiments
2-Cyano-2-ethylvaleramide has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized in high yield and purity. It has been extensively studied for its biological activities, making it a well-characterized compound for further research. However, 2-Cyano-2-ethylvaleramide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-Cyano-2-ethylvaleramide. One area of research could be the development of new antimicrobial agents based on the structure of 2-Cyano-2-ethylvaleramide. Another area of research could be the development of new pain-relieving drugs based on the mechanism of action of 2-Cyano-2-ethylvaleramide. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyano-2-ethylvaleramide and its potential toxicity. Overall, 2-Cyano-2-ethylvaleramide is a promising compound for further research in various fields of scientific research.
Synthesis Methods
The synthesis of 2-Cyano-2-ethylvaleramide involves the reaction of ethyl isovalerate with cyanamide in the presence of a catalyst. The reaction proceeds via an intermediate compound, which is then hydrolyzed to yield 2-Cyano-2-ethylvaleramide. The synthesis of 2-Cyano-2-ethylvaleramide has been optimized for high yield and purity, making it a readily available compound for research purposes.
Scientific Research Applications
2-Cyano-2-ethylvaleramide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. 2-Cyano-2-ethylvaleramide has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry. In addition, 2-Cyano-2-ethylvaleramide has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new pain-relieving drugs.
properties
CAS RN |
18705-37-8 |
|---|---|
Product Name |
2-Cyano-2-ethylvaleramide |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyano-2-ethylpentanamide |
InChI |
InChI=1S/C8H14N2O/c1-3-5-8(4-2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |
InChI Key |
GQEAGAYBSSTQEJ-UHFFFAOYSA-N |
SMILES |
CCCC(CC)(C#N)C(=O)N |
Canonical SMILES |
CCCC(CC)(C#N)C(=O)N |
synonyms |
Pentanamide, 2-cyano-2-ethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
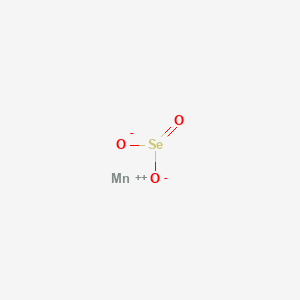


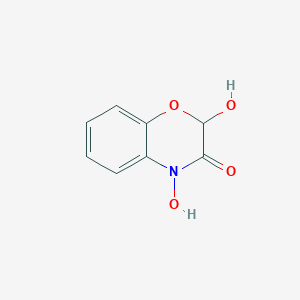
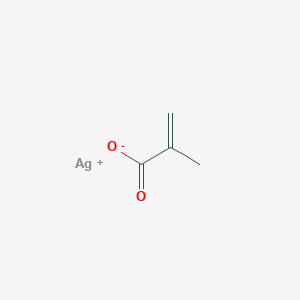
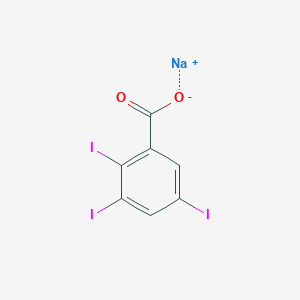
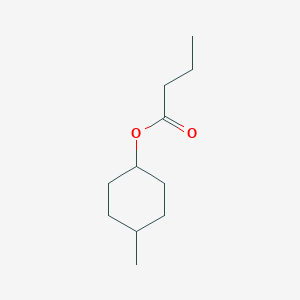
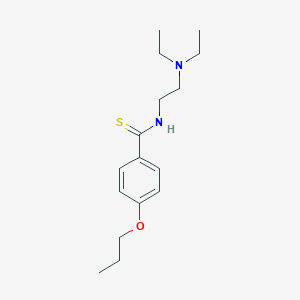
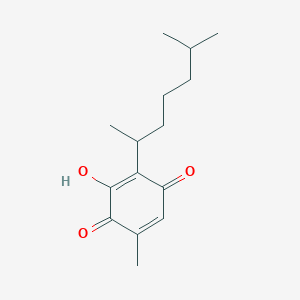
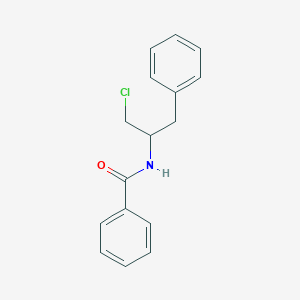
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

